Diamyl dithiophosphate
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Overview
Description
Diamyl dithiophosphate is a chemical compound belonging to the class of dithiophosphates. These compounds are characterized by their sulfur-containing phosphorus groups. This compound is widely used in various industrial applications, particularly in the mining industry as a flotation collector for sulfide ores. Its unique chemical properties make it an essential reagent in the beneficiation of base metal sulfides and precious metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diamyl dithiophosphate can be synthesized through the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction forms the O,O’-dialkyl thiophosphate anion, which then reacts with the alkyl halide to produce the desired dithiophosphate compound .
Industrial Production Methods: In industrial settings, this compound is typically produced using a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: Diamyl dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various phosphorothioate derivatives .
Scientific Research Applications
Diamyl dithiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Research has explored its potential as an antioxidant and its interactions with biological molecules.
Medicine: Studies have investigated its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Beyond mining, this compound is used in the production of lubricants, rubber additives, and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of diamyl dithiophosphate involves its ability to form complexes with metal ions. This complexation is crucial in its role as a flotation collector, where it selectively binds to metal sulfides, enhancing their hydrophobicity and facilitating their separation from gangue minerals. Additionally, its antioxidant properties are attributed to its peroxide-decomposing and radical-trapping mechanisms .
Comparison with Similar Compounds
Diamyl dithiophosphate is structurally similar to other dithiophosphates and dithiophosphinates. its unique alkyl groups confer distinct chemical properties and interactions with metals and minerals. Similar compounds include:
Dialkyl dithiophosphates: These compounds have similar structures but different alkyl groups, affecting their reactivity and selectivity.
Dithiophosphinates: These compounds have substituents directly attached to the phosphorus atom, leading to different chemical behaviors .
Properties
CAS No. |
2253-54-5 |
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Molecular Formula |
C10H23O2PS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
dipentoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O2PS2/c1-3-5-7-9-11-13(14,15)12-10-8-6-4-2/h3-10H2,1-2H3,(H,14,15) |
InChI Key |
RPOLJNCRBSMWRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=S)(OCCCCC)S |
Origin of Product |
United States |
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